Hyperoside

Descripción

Hyperoside has been reported in Camellia sinensis, Geranium carolinianum, and other organisms with data available.

Propiedades

IUPAC Name |

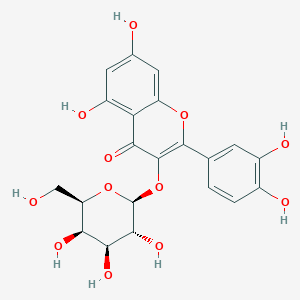

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-DTGCRPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028789 | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-36-0 | |

| Record name | Hyperoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyperoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O1CR18L82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 - 233 °C | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Hyperoside: A Technical Guide

Introduction: Hyperoside, a flavonol glycoside chemically known as quercetin-3-O-β-D-galactopyranoside, is a significant natural compound widely distributed throughout the plant kingdom.[1][2][3] It has garnered substantial interest within the scientific community due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[4][5] This technical guide provides an in-depth overview of the historical milestones in the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a summary of its key biological activities.

Historical Overview of Discovery and Isolation

The journey of this compound discovery began in the early 20th century. The first documented isolation of this compound was in 1937 from Hypericum perforatum L., commonly known as St. John's wort. Following this initial discovery, this compound was identified in a multitude of other plant species across various families. In 1960, it was isolated from red osier dogwood (Cornus stolonifera Michx.).

Subsequent phytochemical investigations have confirmed its presence in numerous plants, including those from the Rosaceae (Crataegus pinnatifida), Polygonaceae (Polygonum aviculare), and Ericaceae families. Its identification in diverse species such as Camellia sasanqua, Zanthoxylum bungeanum, and Mimosa has broadened the sources for its extraction.

The chemical synthesis of this compound was first achieved by Horhammer et al., who used quercetin as the starting material. This process, however, presented challenges in achieving selective glycosylation at the C3 hydroxyl group of quercetin, resulting in a low overall yield. More recently, biosynthetic methods have been developed to improve production, with a notable achievement in 2020 by Guna et al., who used resting cell fermentation to achieve a high yield of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant sources typically involves solvent extraction followed by various chromatographic purification techniques. The choice of method depends on the plant matrix and the desired purity of the final product.

Solvent Extraction

Ethanol and methanol are the most commonly used solvents for the initial extraction of this compound and other flavonoids from dried plant material. The efficiency of the extraction is influenced by parameters such as solvent concentration, temperature, and extraction time.

Example Protocol: Extraction from Mimosa (Albizia julibrissin) Foliage An optimized protocol for extracting this compound from mimosa foliage involves using a specific ethanol concentration at an elevated temperature to maximize yield. One study identified the optimal conditions for ethanol extraction from a plant source as using a 20-fold volume of 60% ethanol at 90°C, with the extraction repeated four times, each for 2 hours.

Purification Techniques

2.2.1 Column Chromatography A widely used method for purifying this compound from crude extracts is column chromatography, often employing Sephadex LH-20.

Protocol: Isolation from Camellia sasanqua

-

Initial Extraction: Dried leaves (1000 g) are extracted with methanol at room temperature for 48 hours. The process is repeated, and the combined methanol extracts are concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in a methanol:water (1:4) mixture and partitioned successively with n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol.

-

Activity-Guided Fractionation: The EtOAc fraction, typically showing the highest antioxidant activity, is selected for further purification.

-

Sephadex LH-20 Chromatography: The EtOAc fraction is applied to a Sephadex LH-20 column and eluted with a gradient of chloroform:methanol.

-

Preparative HPLC: The most active fraction from the Sephadex column is further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Crystallization: The purified this compound is obtained by recrystallization from ethanol.

2.2.2 Aqueous Two-Phase System (ATPS) ATPS offers an effective and scalable method for the purification of flavonoids. An ethanol/NaH₂PO₄ system has been successfully developed for this purpose.

Protocol: Purification from Zanthoxylum bungeanum Leaves

-

Crude Extraction: Flavonoids are first extracted from dried leaves using a 60% ethanol solution.

-

ATPS Partitioning: The crude extract is added to an ATPS composed of ethanol and sodium dihydrogen phosphate (NaH₂PO₄).

-

Optimization: The partitioning behavior is optimized by adjusting parameters such as the concentrations of ethanol and NaH₂PO₄, the amount of extract added, pH, and temperature.

-

Recovery: Under optimal conditions (e.g., 25% w/w ethanol, 29% w/w NaH₂PO₄, at 25°C), this compound is partitioned and recovered from one of the phases.

Quantitative Data

The yield and purity of isolated this compound vary based on the plant source and the extraction/purification methodology employed.

Table 1: this compound Content and Extraction Yields from Various Plant Sources

| Plant Source | This compound Content (% dry basis) | Extraction Method | Yield/Recovery | Reference |

| Mimosa (Albizia julibrissin) | 0.83% | Solvent Extraction | Not Specified | |

| Zanthoxylum bungeanum | Not Specified | ATPS (Ethanol/NaH₂PO₄) | 83.5% Absolute Recovery | |

| Hypericum perforatum | Variable | Various | Low content, difficult extraction |

Table 2: Antioxidant Activity of this compound and Related Fractions

| Sample/Fraction | Assay | IC₅₀ Value (μg/mL) | Reference |

| Camellia sasanqua Methanol Extract | DPPH Radical Scavenging | 20.73 ± 1.42 | |

| Camellia sasanqua EtOAc Fraction | DPPH Radical Scavenging | 18.3 ± 1.63 | |

| Purified this compound | DPPH Radical Scavenging | 27.5 mM (Concentration) |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological effects, which are attributed to its influence on various cellular signaling pathways. It is a known inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines and pro-survival proteins.

Furthermore, studies have indicated that this compound can modulate other key signaling pathways, including the PI3K/AKT and MAPK/mTOR pathways, which are often dysregulated in cancer cells. Its ability to target these pathways contributes to its observed anti-tumor effects, such as inducing apoptosis and inhibiting cell proliferation.

Conclusion: Since its initial isolation in 1937, this compound has been established as a valuable natural product with significant therapeutic potential. Advances in extraction and purification techniques, from traditional column chromatography to modern methods like aqueous two-phase systems, have enabled its efficient isolation for research and development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways like NF-κB, provides a solid foundation for its further investigation in drug development for a variety of neoplastic and non-neoplastic diseases.

References

- 1. This compound: A Review of Its Structure, Synthesis, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A review on its sources, biological activities, and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The multiple biological activities of this compound: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]

- 5. The multiple biological activities of this compound: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hyperoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperoside, a naturally occurring flavonol glycoside, has garnered significant scientific interest due to its wide spectrum of pharmacological activities. As the 3-O-galactoside of quercetin, it is abundantly found in various medicinal plants, including those from the Hypericum and Crataegus genera. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, alongside a detailed exploration of its biological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a derivative of quercetin where a β-D-galactosyl residue is attached at the 3-hydroxyl position.[1][2] Its chemical structure is foundational to its biological activities.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₁₂ | [5] |

| Molecular Weight | 464.38 g/mol | |

| CAS Number | 482-36-0 | |

| Appearance | Yellowish needle-like crystals or yellow powder | |

| Melting Point | 227–229 °C | |

| Solubility | Soluble in ethanol, methanol, acetone, and pyridine. Soluble in DMSO (≥46.4 mg/mL). | |

| Optical Rotation | [α]D²⁰ -83° (c=0.2, pyridine) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H-NMR | (Data to be populated from further specific searches) | |

| ¹³C-NMR | (Data to be populated from further specific searches) | |

| FT-IR (KBr, cm⁻¹) | (Data to be populated from further specific searches) | |

| UV-Vis (Methanol) | λmax at approximately 257 and 354 nm | |

| Mass Spectrometry (ESI-MS/MS) | [M-H]⁻ at m/z 463.0887, with major fragment ions at m/z 301.0356 (aglycone) and m/z 300.0274. |

Biological Activities and Pharmacological Properties

This compound exhibits a remarkable array of biological activities, positioning it as a promising candidate for therapeutic development. These activities are attributed to its potent antioxidant and anti-inflammatory properties, which underpin its efficacy in various disease models.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and chelating metal ions. Its antioxidant capacity has been evaluated using various in vitro assays.

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Reference(s) |

| DPPH Radical Scavenging | (Data to be populated from further specific searches) | |

| ABTS Radical Scavenging | 3.54 ± 0.39 |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is primarily achieved through the inhibition of the NF-κB signaling pathway.

Table 4: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Mediator | Inhibition | IC₅₀ | Reference(s) |

| Mouse Peritoneal Macrophages | NO Production | 30.31 ± 4.1% at 5 µM | - | |

| Mouse Peritoneal Macrophages | TNF-α Production | 32.31 ± 2.8% at 5 µM | - | |

| Mouse Peritoneal Macrophages | IL-6 Production | 41.31 ± 3.1% at 5 µM | - |

Anticancer Activity

This compound has been shown to possess anticancer properties against a variety of cancer cell lines. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle. These effects are often mediated through the regulation of signaling pathways such as PI3K/Akt and MAPK.

Table 5: In Vitro Anticancer Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A549 | Lung Cancer | > 10 µg/mL | |

| MCF-7 | Breast Cancer | (Data to be populated from further specific searches) | |

| 4T1 | Breast Cancer | Time- and concentration-dependent inhibition (12.5-100 µM) | |

| HepG2 | Liver Cancer | (Data to be populated from further specific searches) | |

| HeLa | Cervical Cancer | (Data to be populated from further specific searches) |

Antiviral Activity

Emerging research highlights the antiviral potential of this compound, particularly against influenza A virus. It has been shown to inhibit viral replication, with a reported IC₅₀ value of 66.59 μM in a plaque reduction assay.

Table 6: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC₅₀/IC₅₀ | Reference(s) |

| Influenza A Virus | MDCK | Plaque Reduction Assay | IC₅₀: 66.59 µM | |

| Porcine Epidemic Diarrhea Virus (PEDV) | - | - | Selection Index: 9.72 |

Cardioprotective Effects

This compound has demonstrated protective effects on the cardiovascular system, which are largely attributed to its antioxidant and anti-inflammatory properties. It has been found to ameliorate myocardial ischemia-reperfusion injury and protect against cardiotoxicity induced by certain drugs through the activation of the PI3K/Akt signaling pathway.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB signaling pathway. By preventing the degradation of IκB-α, it blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway in a context-dependent manner, contributing to its anticancer and cardioprotective effects.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes and providing protection against oxidative stress.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound. For detailed, step-by-step protocols, it is recommended to consult the cited literature.

Isolation and Quantification

4.1.1. Isolation of this compound from Crataegus pinnatifida

A common method for isolating this compound involves a combination of solvent extraction and chromatographic techniques.

Reference Protocol: An efficient method for the preparative isolation and purification of flavonoids from the leaves of Crataegus pinnatifida involves HSCCC coupled with preparative HPLC.

4.1.2. HPLC Quantification of this compound

A reversed-phase HPLC method is typically used for the quantification of this compound in plant extracts.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing an acidifier like phosphoric acid).

-

Detection: UV detection at approximately 270 nm or 360 nm.

-

Quantification: Based on a calibration curve of a this compound standard.

In Vitro Biological Assays

4.2.1. Antioxidant Activity Assays (DPPH and ABTS)

These assays measure the radical scavenging capacity of this compound.

-

DPPH Assay: The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically.

-

ABTS Assay: The reduction of the ABTS radical cation is measured spectrophotometrically. The IC₅₀ value, the concentration required to scavenge 50% of the radicals, is determined.

4.2.2. Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay assesses the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Plate macrophages and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound.

-

Stimulate the cells with LPS.

-

After incubation, measure the nitrite concentration in the culture supernatant using the Griess reagent.

4.2.3. Western Blot Analysis for PI3K/Akt Pathway

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.

-

Treat cells with this compound and/or a stimulant.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, etc.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

4.2.4. NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

-

Culture cells on coverslips.

-

Treat cells with this compound followed by a stimulant (e.g., TNF-α).

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei (e.g., with DAPI).

-

Visualize the localization of p65 using a fluorescence microscope.

4.2.5. Nrf2 Activation Assay

This can be assessed through various methods, including reporter gene assays or by measuring the nuclear translocation of Nrf2.

-

Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE). Measure the reporter activity after treatment with this compound.

-

Nuclear Translocation: Similar to the NF-κB assay, use immunofluorescence or Western blotting of nuclear and cytoplasmic fractions to detect the increased presence of Nrf2 in the nucleus following this compound treatment.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a broad range of promising pharmacological activities. Its antioxidant, anti-inflammatory, anticancer, antiviral, and cardioprotective effects are well-documented and are mediated through the modulation of key signaling pathways, including NF-κB, PI3K/Akt, and Nrf2/HO-1. The data and experimental methodologies summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating its detailed molecular mechanisms, optimizing its bioavailability, and conducting preclinical and clinical trials to validate its efficacy and safety in various disease contexts.

References

Hyperoside as a Potent NF-κB Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperoside, a naturally occurring flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects. A primary mechanism underpinning these properties is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes. Its dysregulation is implicated in the pathophysiology of numerous inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound inhibits NF-κB activation. It details the upstream and downstream effects of this compound on the NF-κB cascade, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκBs), most notably IκBα. Upon stimulation by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., lipopolysaccharide [LPS]), a canonical signaling pathway is activated. This leads to the activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically the p65/p50 heterodimer), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action of this compound as an NF-κB Inhibitor

This compound exerts its inhibitory effects on the NF-κB signaling pathway through a multi-pronged approach, targeting several key steps in the activation cascade.

Inhibition of IκBα Degradation and Phosphorylation

A primary mechanism of this compound's action is the prevention of IκBα degradation.[1][2][3] By inhibiting the phosphorylation of IκBα, this compound prevents its recognition by the ubiquitin ligase complex, thereby blocking its subsequent degradation by the proteasome.[4][5] This results in the continued sequestration of NF-κB in the cytoplasm, effectively preventing its nuclear translocation and transcriptional activity.

Suppression of p65 Phosphorylation and Nuclear Translocation

This compound has been shown to decrease the phosphorylation of the p65 subunit of NF-κB. Phosphorylation of p65 is a critical step for its transcriptional activity. By reducing p65 phosphorylation, this compound diminishes the ability of NF-κB to activate gene expression even if some nuclear translocation were to occur. Furthermore, by stabilizing IκBα, this compound directly inhibits the nuclear translocation of the p65 subunit.

Modulation of Upstream Signaling Pathways

This compound's influence extends to upstream signaling events that regulate NF-κB activation.

-

Regulation of Reactive Oxygen Species (ROS): this compound has been found to reduce the production of intracellular reactive oxygen species (ROS). ROS can act as second messengers in NF-κB signaling, and their reduction by this compound contributes to the suppression of NF-κB activation.

-

Activation of Sirtuin 1 (SIRT1): Studies have demonstrated that this compound can upregulate the expression of SIRT1, a NAD-dependent deacetylase. SIRT1 is known to deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. The activation of SIRT1 by this compound represents an additional layer of NF-κB regulation.

The following diagram illustrates the multifaceted mechanism of this compound in inhibiting the NF-κB signaling pathway.

References

- 1. This compound Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of this compound through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

Hyperoside's Dichotomous Modulation of the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a naturally occurring flavonol glycoside, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] A critical mechanism underlying these properties is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a pivotal regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[2][3] Dysregulation of the PI3K/AKT pathway is a hallmark of various diseases, most notably cancer.[4]

This technical guide provides an in-depth analysis of this compound's interaction with the PI3K/AKT signaling cascade. It elucidates the compound's dual role as both an activator and an inhibitor of this pathway, depending on the cellular context, and presents quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The PI3K/AKT Signaling Pathway: A Brief Overview

The PI3K/AKT pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions. Key downstream effectors include mTOR, which controls protein synthesis and cell growth, and Bcl-2 family proteins, which regulate apoptosis. The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a negative regulator of this pathway by dephosphorylating PIP3.

This compound as an Inhibitor of the PI3K/AKT Pathway in Cancer

In various cancer cell lines, this compound has been shown to exert its anti-proliferative and pro-apoptotic effects by inhibiting the PI3K/AKT signaling pathway. This inhibitory action leads to the suppression of tumor growth and survival.

Quantitative Data: this compound's Inhibitory Effects

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HepG2 | Human Hepatocellular Carcinoma | IC50 (Cell Viability) | Not specified, but dose-dependent decrease | |

| HepG2 | Human Hepatocellular Carcinoma | P-AKT Protein Level | Significantly decreased with HP treatment | |

| HepG2 | Human Hepatocellular Carcinoma | PI3K Protein Level | Significantly decreased with HP treatment | |

| T24, 5637 | Bladder Cancer | Apoptosis | Increased with 400-800 µM this compound | |

| MCF-7, 4T1 | Breast Cancer | Cell Viability | Inhibited by this compound | |

| MDA-MB-231 | Breast Cancer | IC50 (Cell Viability) | 7.5 µM |

Mechanism of Inhibition

This compound's inhibitory effect on the PI3K/AKT pathway in cancer cells is often mediated through the downregulation of upstream regulators or direct effects on key pathway components. For instance, in human hepatocellular carcinoma cells, this compound has been found to down-regulate the expression of bone morphogenetic protein 7 (BMP-7), which in turn suppresses the PI3K/AKT pathway. This leads to decreased phosphorylation of AKT and a subsequent reduction in cell proliferation.

This compound as an Activator of the PI3K/AKT Pathway

Conversely, in the context of cardioprotection and neuroprotection, this compound has been demonstrated to activate the PI3K/AKT signaling pathway. This activation promotes cell survival and mitigates cellular damage.

Quantitative Data: this compound's Activating Effects

| Cell Type | Condition | Parameter | Observation | Reference |

| Heart Tissues (in vivo) | Trastuzumab-induced cardiotoxicity | p-Akt (Ser473) levels | Increased with this compound treatment | |

| H9c2 cells (in vitro) | Trastuzumab-induced cardiotoxicity | p-Akt (Ser473) levels | Increased with this compound treatment | |

| Cardiomyocytes | High glucose-induced oxidative stress | PI3K relative expression | Increased with this compound treatment | |

| Cardiomyocytes | High glucose-induced oxidative stress | AKT phosphorylation | Increased with this compound treatment |

Mechanism of Activation

In cardioprotective scenarios, such as mitigating trastuzumab-induced cardiotoxicity, this compound has been shown to activate the PI3K/AKT pathway. This activation enhances cardiomyocyte resilience and counteracts the detrimental effects of the cancer therapy on the heart. The increased phosphorylation of AKT promotes cell survival and reduces apoptosis in cardiac cells.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature studying this compound's effect on the PI3K/AKT pathway.

Cell Culture and Treatment

-

Cell Lines: Specific cell lines (e.g., HepG2, MCF-7, H9c2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are seeded in plates or flasks and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration can vary from a few hours to several days depending on the experimental endpoint.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins in the PI3K/AKT pathway.

-

Protein Extraction: Cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-AKT, total AKT, PI3K, β-actin as a loading control) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software.

Cell Viability Assay (MTT or CCK-8)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding: Cells are seeded in a 96-well plate.

-

Treatment: After cell attachment, the medium is replaced with fresh medium containing different concentrations of this compound.

-

Reagent Incubation: After the desired treatment period, MTT or CCK-8 reagent is added to each well and incubated for a specified time.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the control group.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with this compound as described above.

-

Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer.

-

Analysis: The data is analyzed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound demonstrates a remarkable context-dependent modulation of the PI3K/AKT signaling pathway. In the realm of oncology, it acts as an inhibitor, curbing the proliferation and survival of cancer cells. Conversely, in cardioprotective and neuroprotective settings, it functions as an activator, promoting cell survival and mitigating damage. This dual functionality underscores the therapeutic potential of this compound in a range of diseases. Further research is warranted to fully elucidate the molecular switches that govern its differential activity, which will be crucial for the development of targeted therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore the multifaceted role of this compound in modulating the critical PI3K/AKT signaling pathway.

References

- 1. This compound Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vitro Antioxidant Properties of Hyperoside: A Technical Guide

Introduction

Hyperoside, a flavonol glycoside chemically known as quercetin-3-O-β-D-galactopyranoside, is a prominent bioactive compound found in numerous medicinal plants, including those from the Hypericum and Crataegus genera.[1] Extensive research has highlighted its diverse pharmacological effects, with its antioxidant properties being of significant interest.[2][3][4] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of various chronic diseases. This compound has demonstrated considerable potential in mitigating oxidative damage through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways.[5]

This technical guide provides an in-depth overview of the common in vitro methods used to evaluate the antioxidant capacity of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of key experimental workflows and molecular pathways.

Chemical-Based Assays for Antioxidant Capacity

Chemical-based assays are rapid, reproducible, and cost-effective methods for screening the antioxidant potential of compounds. These assays typically measure the ability of an antioxidant to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most frequently used methods to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is a pale yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the scavenging potential of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.2 mM in methanol): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle and in the dark at 4°C.

-

Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions of this compound to determine the concentration-dependent activity.

-

Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the various concentrations of this compound, the positive control, or the solvent (as a blank) to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH working solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is then diluted with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound (this compound) and Positive Control: Prepare stock solutions and serial dilutions as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 10 µL) of the various concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

-

Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined graphically as in the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

-

Test Compound (this compound) and Standard (FeSO₄): Prepare a stock solution of this compound. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 20 µL) of the this compound solutions, FeSO₄ standards, or blank to the wells.

-

Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well.

-

Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

The FRAP value of this compound is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of the compound.

-

Quantitative Data on Antioxidant Activity

The following tables summarize the quantitative antioxidant activity of this compound as determined by the assays described above.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | IC50 Value (µg/mL) | Reference |

| This compound | Not explicitly found in the searched literature for the pure compound. | - |

| Ascorbic Acid (Standard) | Varies by study | - |

Note: While a specific IC50 value for pure this compound was not found in the provided search results, studies on plant extracts rich in this compound consistently demonstrate significant DPPH radical scavenging activity.

Table 2: ABTS Radical Scavenging Activity of this compound

| Compound | IC50 Value (µg/mL) | Reference |

| This compound | 3.54 ± 0.39 | |

| Trolox (Standard) | Varies by study | - |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | FRAP Value (mmol Fe²⁺/g) | Reference |

| This compound | Not explicitly found in the searched literature for the pure compound. | - |

| Trolox (Standard) | Varies by study | - |

Note: Although a specific FRAP value for pure this compound is not available from the search results, the chemical structure of this compound, with its multiple hydroxyl groups, suggests a strong capacity to reduce ferric ions.

Cellular Antioxidant Activity

While chemical assays are useful for initial screening, cell-based assays provide a more biologically relevant assessment of a compound's antioxidant potential. These assays measure the ability of a compound to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).

This compound has been shown to exert significant cytoprotective effects in various cell models. Key findings from cellular assays include:

-

Reduction of Intracellular ROS: this compound effectively scavenges intracellular ROS, thereby preventing oxidative damage to cellular components.

-

Inhibition of Lipid Peroxidation: It protects cell membranes from damage by inhibiting lipid peroxidation.

-

Enhancement of Antioxidant Enzymes: this compound can increase the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Molecular Mechanisms of Antioxidant Action

Beyond direct radical scavenging, this compound's antioxidant effects are mediated by its interaction with key cellular signaling pathways. The most prominent of these is the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or to activators like this compound, this interaction is disrupted. Nrf2 is then released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), SOD, and CAT.

Studies have indicated that this compound can activate this pathway, in part, by decreasing the protein levels of Keap1 and inactivating GSK-3β, a negative regulator of Nrf2.

In vitro studies consistently demonstrate that this compound possesses significant antioxidant properties. It acts as a potent free radical scavenger, as evidenced by its activity in DPPH and ABTS assays, and exhibits reducing power. Furthermore, in cellular models, it protects against oxidative stress by reducing intracellular ROS and enhancing the endogenous antioxidant defense systems. The activation of the Keap1-Nrf2-ARE signaling pathway is a key molecular mechanism underlying its cytoprotective effects. These findings underscore the potential of this compound as a natural antioxidant agent for further investigation in the prevention and treatment of oxidative stress-related disorders. Future research should focus on further elucidating its bioavailability and in vivo efficacy to translate these promising in vitro results into therapeutic applications.

References

- 1. This compound as a Potential Natural Product Targeting Oxidative Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Endogenous Antioxidant System to Alleviate Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Implications of this compound on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Antioxidant Activity Evaluation of Dietary Flavonoid this compound Using Saccharomyces Cerevisiae as a Model - PMC [pmc.ncbi.nlm.nih.gov]

Hyperoside: A Technical Guide to its Anticancer Mechanisms in Specific Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside (quercetin-3-O-β-D-galactopyranoside), is a natural compound found in various medicinal plants, including those from the Hypericum and Crataegus genera[1][2]. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties[3][4][5]. Research indicates that this compound exerts its antitumor effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation and migration, triggering autophagy, and causing cell cycle arrest in various cancer cell lines. This technical guide provides an in-depth analysis of the anticancer effects of this compound on specific cell lines, detailing the experimental protocols used for its evaluation and visualizing the key signaling pathways it modulates.

Quantitative Analysis of this compound's Anticancer Effects

The efficacy of this compound varies across different cancer cell lines, often in a dose- and time-dependent manner. The following tables summarize the quantitative data from various studies.

Table 2.1: Effects of this compound on Cell Viability

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | % Viability Reduction / IC50 | Citation(s) |

| MCF-7 | Breast Cancer | CCK-8 | 12.5 - 100 | 24 | Dose-dependent inhibition | |

| 4T1 | Breast Cancer | CCK-8 | 12.5 - 100 | 24 | Dose-dependent inhibition | |

| T24 | Bladder Cancer | MTT | 25 - 800 | 12 | 4.2% - 36.0% | |

| MTT | 25 - 800 | 24 | 10.4% - 65.8% | |||

| MTT | 25 - 800 | 48 | 14.8% - 72.7% | |||

| MTT | 25 - 800 | 72 | 17.7% - 92.2% | |||

| 5637 | Bladder Cancer | MTT | 400 - 800 | 48 | Significant reduction | |

| PC3 | Prostate Cancer | - | 2.5 - 60 (µg/ml) | 48 | IC50: 19.7 µg/ml | |

| - | 2.5 - 60 (µg/ml) | 72 | IC50: 12.4 µg/ml | |||

| 786-O | Renal Cancer | - | 3.8 - 60 (µg/ml) | - | IC50: 18.2 µg/ml |

Table 2.2: Effects of this compound on Apoptosis and Related Proteins

| Cell Line | Cancer Type | Effect | Concentration (µM) | Key Protein Changes | Citation(s) |

| MCF-7 | Breast Cancer | Increased apoptosis | 25 - 100 | ↑ Bax, Cleaved Caspase-3, Cleaved PARP; ↓ Bcl-2 | |

| 4T1 | Breast Cancer | Increased apoptosis | 25 - 100 | ↑ Bax, Cleaved Caspase-3, Cleaved PARP; ↓ Bcl-2, XIAP | |

| A549 | Non-Small Cell Lung | Increased apoptosis | 500 - 2000 | ↑ Cleaved Caspase-3, Cleaved PARP | |

| T24 | Bladder Cancer | Increased apoptosis | 400 - 800 | ↑ Cleaved Caspase-3, Cleaved PARP | |

| 5637 | Bladder Cancer | Increased apoptosis | 400 - 800 | - | |

| HepG2 | Liver Cancer | Increased apoptosis | 20 - 50 (nmol/L) | ↑ p53, Caspase-9, Caspase-3 | |

| SKOV3 | Ovarian Cancer | Increased apoptosis | - | ↑ Cleaved Caspase-3, Cleaved Caspase-9; ↓ Bcl-2 |

Table 2.3: Effects of this compound on Cell Cycle

| Cell Line | Cancer Type | Effect | Concentration (µM) | Key Protein Changes | Citation(s) |

| T24 | Bladder Cancer | G1 and G2 phase arrest | 400 - 800 | ↓ Cyclins, p-CDKs, p-Rb | |

| HepG2 | Liver Cancer | G1/S phase arrest | 5 - 80 | ↓ BMP-7, p-AKT, PI3K |

Core Anticancer Mechanisms and Signaling Pathways

This compound's anticancer activity is attributed to its ability to modulate a complex network of cellular signaling pathways.

Induction of Apoptosis via ROS-Mediated NF-κB Inhibition

In breast cancer cells (MCF-7 and 4T1), this compound has been shown to reduce intracellular Reactive Oxygen Species (ROS) levels. This reduction subsequently inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The deactivation of NF-κB leads to the downregulation of anti-apoptotic genes like Bcl-2 and XIAP, and the accumulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, activating the caspase cascade (Caspase-3, PARP), ultimately leading to apoptosis.

Caption: ROS-mediated NF-κB signaling pathway inhibited by this compound.

Induction of Autophagy and Apoptosis via PI3K/Akt/mTOR Pathway

In non-small cell lung cancer (NSCLC) A549 cells, this compound induces both autophagy and apoptosis. It achieves this by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival. The inhibition of this pathway leads to the upregulation of LC3-II, a key marker of autophagy. Interestingly, the study found that inhibiting this this compound-induced autophagy actually decreased apoptosis, suggesting that the autophagic process contributes to its anticancer effects in these cells.

Caption: PI3K/Akt/mTOR pathway modulation by this compound in A549 cells.

Cell Cycle Arrest via EGFR-Ras and Fas Signaling

In bladder cancer cells (T24 and 5637), this compound was found to induce cell cycle arrest at the G1 and G2 phases. This effect is mediated through the complex interplay of the EGFR-Ras and Fas signaling pathways. This compound treatment leads to the overexpression of EGFR, Ras, and Fas proteins. This triggers downstream signaling cascades involving MAPKs (ERK, JNK, p38) and Akt. The ultimate outcome of these conflicting signals is a halt in cell cycle progression, marked by a significant reduction in cyclins and the phosphorylation of CDK and Rb proteins, which are crucial for cell cycle advancement.

Caption: EGFR-Ras and Fas signaling interaction induced by this compound.

Detailed Experimental Protocols

This section outlines the standard methodologies employed in the cited studies to evaluate the anticancer effects of this compound.

Cell Viability and Proliferation Assays

Caption: General workflow for cell viability assays (MTT/CCK-8).

-

Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

-

Method (MTT/CCK-8):

-

Cell Seeding: Cancer cells (e.g., T24, MCF-7, 4T1) are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and cultured for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0 to 800 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Cells are incubated for different time periods, typically 12, 24, 48, and 72 hours.

-

Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 2-4 hours at 37°C. For MTT, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8).

-

Analysis: Cell viability is calculated as a percentage relative to the control group. IC50 values are determined from dose-response curves.

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

-

Method (Annexin V-FITC/Propidium Iodide (PI) Staining):

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at desired concentrations (e.g., 400-800 µM) for a specific duration (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are immediately analyzed by a flow cytometer.

-

Data Analysis: The cell population is gated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Method:

-

Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1-2 hours to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the in vivo anticancer efficacy of this compound.

-

Method (Breast Cancer Model):

-

Cell Implantation: Approximately 1.0 × 10⁷ 4T1 cells suspended in PBS are injected into the fourth breast pad of female BALB/c mice.

-

Tumor Growth and Grouping: When tumors reach a palpable size (e.g., after 12 days), the mice are randomized into treatment and control groups.

-

Treatment Administration: Mice are administered this compound (e.g., 50 mg/kg, intraperitoneal injection every two days for 18 days) or saline (control group).

-

Monitoring: Body weight and tumor volume are measured every two days. Tumor volume is often calculated using the formula: V = 0.5 × length × width².

-

Endpoint Analysis: At the end of the experiment, mice are sacrificed, and tumors are excised for histopathological assessment (e.g., H&E staining) and further analysis.

-

Conclusion

This compound demonstrates significant anticancer activity across a range of cancer cell lines, including those from breast, lung, bladder, and liver cancers. Its therapeutic potential stems from its multifaceted mechanism of action, which involves the induction of apoptosis and autophagy, inhibition of cell proliferation, and induction of cell cycle arrest. These effects are orchestrated through the modulation of several key signaling pathways, most notably the NF-κB, PI3K/Akt/mTOR, and EGFR-Ras/Fas pathways. The comprehensive data and detailed protocols presented in this guide underscore the promise of this compound as a candidate for further preclinical and clinical development in oncology. Its ability to sensitize cancer cells to conventional chemotherapy, such as paclitaxel, further broadens its potential application in combination therapies.

References

- 1. This compound induces both autophagy and apoptosis in non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Implications of this compound on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multiple biological activities of this compound: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. frontiersin.org [frontiersin.org]

The Anti-inflammatory Activity of Hyperoside in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside chemically known as quercetin-3-O-β-D-galactoside, is a prominent bioactive compound found in various medicinal plants, including those from the genera Hypericum and Crataegus.[1][2][3] Extensive pharmacological research has identified this compound as a molecule with a wide array of therapeutic properties, including antioxidant, anti-cancer, and potent anti-inflammatory activities.[1][4] Its ability to modulate inflammatory responses at a cellular level has made it a subject of significant interest for the development of novel therapeutic agents for inflammatory diseases.

This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound as demonstrated in various cellular models. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in the field.

Quantitative Data Summary: Inhibitory Effects of this compound

This compound has been shown to dose-dependently inhibit the production and expression of key pro-inflammatory mediators in multiple cell types. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Model | Inflammatory Stimulus | This compound Concentration | Target Cytokine | % Inhibition / Effect | Reference |

| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | 5 µM | TNF-α | 32.31 ± 2.8% | |

| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | 5 µM | IL-6 | 41.31 ± 3.1% | |

| Human RA FLSs | Lipopolysaccharide (LPS) | 10, 50, 100 µM | TNF-α, IL-6, IL-1β | Dose-dependent decrease | |

| HT22 Murine Neuronal Cells | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-6, IL-8, TNF-α | Significant alleviation | |

| HUVECs | Lipopolysaccharide (LPS) | 10, 20, 50 µmol/L | IL-1β, IL-6, TNF-α (mRNA) | Dose-dependent attenuation |

Table 2: Effect of this compound on Inflammatory Enzymes and Other Mediators

| Cell Model | Inflammatory Stimulus | This compound Concentration | Target Molecule | % Inhibition / Effect | Reference |

| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | 5 µM | Nitric Oxide (NO) | 30.31 ± 4.1% | |

| HUVECs | Lipopolysaccharide (LPS) | 10, 20, 50 µmol/L | iNOS (mRNA) | Dose-dependent attenuation | |

| Human RA FLSs | Lipopolysaccharide (LPS) | 10, 50, 100 µM | MMP-9 | Dose-dependent decrease |

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the anti-inflammatory effects of this compound in cellular models.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory activity of this compound follows a standardized workflow. Cells are cultured, pre-treated with this compound, stimulated with an inflammatory agent, and then assayed for various inflammatory markers.

References

- 1. This compound exerts anti-inflammatory and anti-arthritic effects in LPS-stimulated human fibroblast-like synoviocytes in vitro and in mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. Anti-inflammatory activity of this compound through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of this compound in human endothelial cells and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Hyperoside: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoside, a flavonol glycoside, has emerged as a promising natural compound with significant neuroprotective properties. Extensive preclinical research highlights its potential therapeutic utility in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and mechanistic pathways associated with the neuroprotective effects of this compound, intended to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis.[1][2] A systematic review of preclinical studies has corroborated its therapeutic efficacy in various in vivo and in vitro models of Alzheimer's and Parkinson's diseases.[1] The core mechanisms of action include anti-oxidative, anti-inflammatory, anti-apoptotic, and anti-Aβ aggregation activities.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from various studies, demonstrating the neuroprotective efficacy of this compound across different neurodegenerative disease models.

Table 1: Effects of this compound in Parkinson's Disease Models

| Model | Cell Line/Animal | Toxin/Insult | This compound Concentration/Dose | Measured Parameter | Result | Reference |

| In vitro | SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | 0.1–2 µM | Cell Viability | Significant increase | [3] |

| In vitro | SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | 0.1–2 µM | LDH Release | Significant decrease | |

| In vitro | SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | 0.5–2 µM | DNA Fragmentation (TUNEL) | Significant decrease | |

| In vitro | SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | 0.25–2 µM | Intracellular ROS | Significant decrease | |

| In vitro | SH-SY5Y cells | 6-Hydroxydopamine (6-OHDA) | 0.25–2 µM | Mitochondrial Membrane Potential | Significant preservation | |

| In vitro | SH-SY5Y cells | Rotenone | Not specified | Cell Viability | Significant reversal of rotenone-induced decrease | |

| In vitro | SH-SY5Y cells | Rotenone | Not specified | Apoptosis | Significant decrease | |

| In vivo | MPTP-induced mice | MPTP | 25 mg/kg/day | Motor Symptoms | Alleviation of motor deficits | |

| In vivo | MPTP-induced mice | MPTP | 25 mg/kg/day | H2O2 and MDA levels | Significant reduction |

Table 2: Effects of this compound in Alzheimer's Disease Models

| Model | Cell Line/Animal | Toxin/Insult | This compound Concentration/Dose | Measured Parameter | Result | Reference |

| In vitro | bEnd.3 cells | Amyloid β 1-42 (Aβ1-42) | 50, 200, 500 µM | Cell Viability | Dose-dependent increase | |

| In vitro | bEnd.3 cells | Amyloid β 1-42 (Aβ1-42) | 50, 200, 500 µM | Apoptosis | Dose-dependent decrease | |

| In vitro | bEnd.3 cells | Amyloid β 1-42 (Aβ1-42) | 50, 200, 500 µM | Cleaved caspase-9/caspase-9 ratio | Dose-dependent decrease | |

| In vitro | bEnd.3 cells | Amyloid β 1-42 (Aβ1-42) | 50, 200, 500 µM | Bax/Bcl-2 ratio | Dose-dependent decrease | |

| In vitro | bEnd.3 cells | Amyloid β 1-42 (Aβ1-42) | 50, 200, 500 µM | Zonula occludens-1, claudin-5, occludin levels | Dose-dependent increase | |

| In vitro | bEnd.3 cells | Amyloid β 1-42 (Aβ1-42) | 50, 200, 500 µM | MMP-2 and MMP-9 levels | Dose-dependent decrease | |

| In vitro | Primary rat cortical neurons | Amyloid β 25-35 (Aβ25-35) | Not specified | Cytotoxicity and Apoptosis | Significant inhibition |

Table 3: Effects of this compound in Cerebral Ischemia-Reperfusion Injury Models

| Model | Animal | Toxin/Insult | This compound Dose | Measured Parameter | Result | Reference |

| In vivo | Rats | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg/day | Neurologic function | Significant improvement | |

| In vivo | Rats | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg/day | Cerebral infarction volume | Significant decrease | |

| In vivo | Rats | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg/day | Total antioxidant capacity, SOD, GPx activity | Significant increase | |

| In vivo | Rats | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg/day | MDA, IL-1β, TNF-α content | Significant decrease | |

| In vivo | Rats | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg/day | Bcl-2 mRNA, p-PI3K, p-AKT protein expression | Significant increase | |

| In vivo | Rats | Middle Cerebral Artery Occlusion (MCAO) | 50 mg/kg/day | Bax and caspase-3 mRNA expression | Significant decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of this compound.

6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

This in vitro model is widely used to mimic the dopaminergic neurodegeneration observed in Parkinson's disease.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 0.1–2 µM) or a control vehicle for a specified duration (e.g., 4 hours). Subsequently, neurotoxicity is induced by exposing the cells to 6-OHDA (e.g., 200 µM) for 24 hours.

-

Assessment of Cell Viability (MTT Assay):

-

After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for a further 4 hours to allow for the formation of formazan crystals.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Assessment of Cell Death (LDH Release Assay): Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-